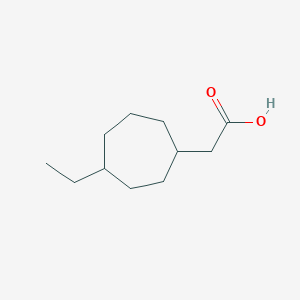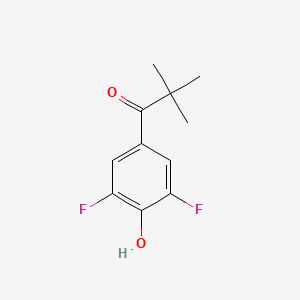
1-(3,5-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl ring substituted with two fluorine atoms and a hydroxyl group, along with a dimethylpropanone moiety. Its distinct structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the reaction of 3,5-difluoro-4-hydroxybenzaldehyde with a suitable ketone precursor under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency in production .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
1-(3,5-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(3,5-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atoms and hydroxyl group play crucial roles in these interactions, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluoro-4-hydroxybenzylidene imidazolinone: A fluorophore used in biochemical studies.
1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone: Known for its aldose reductase inhibitory activity.
Uniqueness
1-(3,5-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one stands out due to its unique combination of a phenyl ring with fluorine substitutions and a dimethylpropanone moiety. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C11H12F2O2 |
|---|---|
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
1-(3,5-difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H12F2O2/c1-11(2,3)10(15)6-4-7(12)9(14)8(13)5-6/h4-5,14H,1-3H3 |
Clave InChI |
PXQYSNPJKKLBCF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C1=CC(=C(C(=C1)F)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


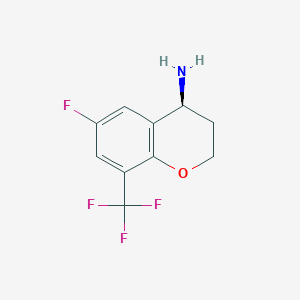
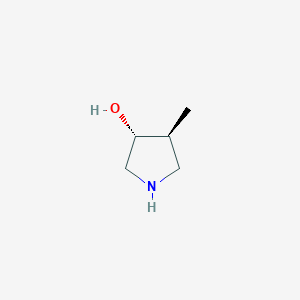
![4-(2-Phenylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238535.png)
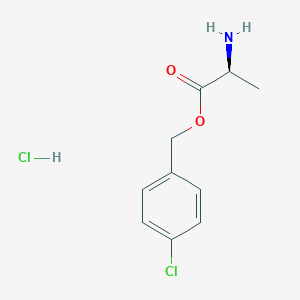
![6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B15238558.png)
![N-phenyl-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide](/img/structure/B15238560.png)
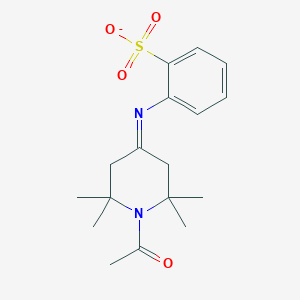
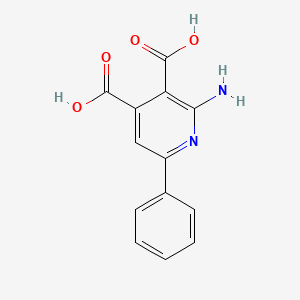
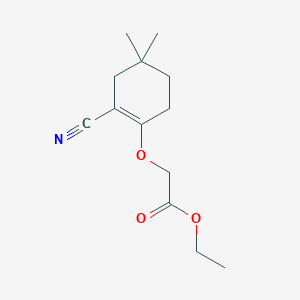
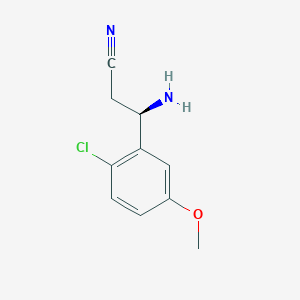
![4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15238599.png)
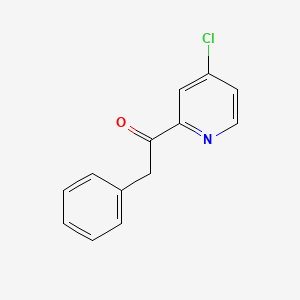
![Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate](/img/structure/B15238619.png)
